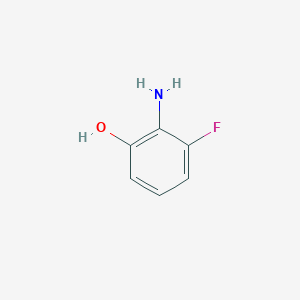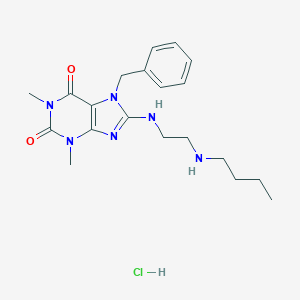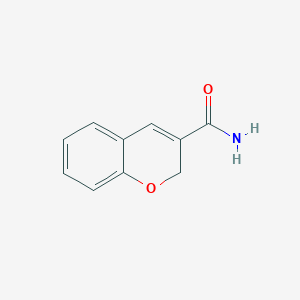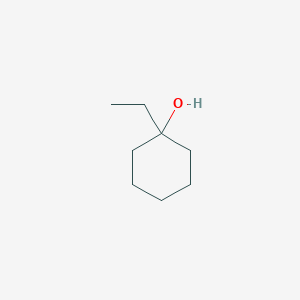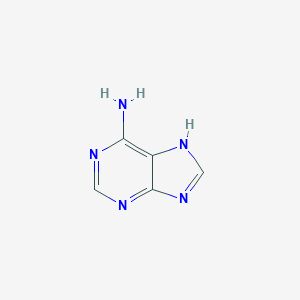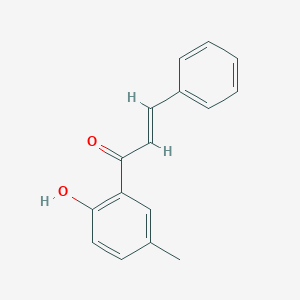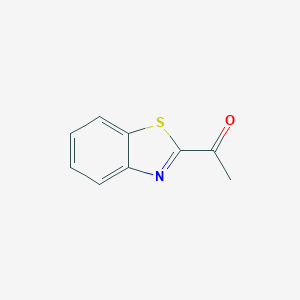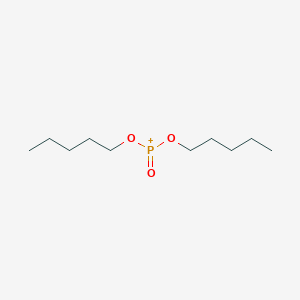
Sulfuro de metilvinilo
Descripción general
Descripción
Methyl vinyl sulfide (MVS) is a chemical compound that belongs to the family of organic sulfur compounds. It is a colorless liquid with a pungent odor and is used in various industrial processes. MVS has been the subject of scientific research due to its potential applications in different fields.
Aplicaciones Científicas De Investigación
Reactivo de derivatización en el análisis de nucleósidos
El sulfuro de metilvinilo se ha utilizado como reactivo de derivatización en un método mejorado para la detección de pseudouridina en mezclas de nucleósidos mediante cromatografía líquida de alta resolución capilar-espectrometría de masas .
Preparación de metilsulfoniletil celulosa
Este compuesto se utiliza en la preparación de metilsulfoniletil celulosa mediante adición de Michael a la tela de algodón, lo que podría tener implicaciones en la ingeniería textil y la ciencia de los materiales .
Vinilación de Heck de haluros de arilo
En la síntesis orgánica, el this compound está involucrado en la vinilación de Heck de haluros de arilo, un proceso importante para la formación de enlaces carbono-carbono en la síntesis de moléculas complejas .
Agente de copolimerización
Los cálculos de teoría funcional de la densidad (DFT) sugieren su uso en los procesos de copolimerización que involucran etileno y varios monómeros polares, lo cual es significativo para crear nuevos materiales poliméricos .
Pesticida molusquicida
Los derivados de sulfona de vinilo, incluido el this compound, tienen aplicaciones como pesticidas molusquicidas, lo que indica su posible uso en contextos agrícolas o de control de plagas .
Síntesis de sulfuros de arilovinilo
Un enfoque no tradicional para la síntesis de sulfuros de arilovinilo implica el uso de this compound, que puede ser importante para crear varios compuestos orgánicos con posibles aplicaciones en química medicinal .
Formación de catión radical de azufre
En los procesos de transferencia de fotoelectrones, el this compound puede proporcionar cationes radicales de azufre detectados mediante espectroscopia UV-Vis después de la fotólisis con flash láser, lo cual es relevante para estudiar la química radical y la fotoquímica .
Cada aplicación muestra la versatilidad e importancia del this compound en varios campos de la investigación científica.
Safety and Hazards
Methyl vinyl sulfide is harmful if swallowed and fatal in contact with skin. It causes serious eye damage. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Avoid getting it in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
The future directions in the research of Methyl vinyl sulfide involve the development of more practical and efficient synthetic approaches to construct these compounds. This is due to their significance in various fields such as total synthesis, functional materials science, and medicinal chemistry .
Mecanismo De Acción
Target of Action
Methyl vinyl sulfide, also known as methylsulfanylethene, is a chemical compound with the formula C3H6S It’s worth noting that vinyl sulfones, a related group of compounds, have been reported to be potent inhibitors of enzymes such as sortase, protein tyrosine phosphatases, and cysteine proteases .
Mode of Action
The electrophilic nature of the vinyl group in vinyl sulfones, which includes methyl vinyl sulfide, allows it to be used as a pharmacophore for binding to the thiol of cysteine residues . This suggests that methyl vinyl sulfide may interact with its targets through a similar mechanism.
Biochemical Pathways
They are used in many different fields, such as total synthesis, functional materials science, and medicinal chemistry . For example, vinyl sulfides are employed as precursors for enol substituents, Michael acceptors, in cycloaddition reactions, in olefin metathesis, as reagents in cross-coupling, in Heck reactions, as equivalents of enolate anions, and in aldehyde/ketone formation .
Result of Action
Given its potential to interact with cysteine residues, it may influence protein structure and function, potentially leading to various downstream effects depending on the specific proteins and pathways involved .
Propiedades
IUPAC Name |
methylsulfanylethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKPYJJYUKNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171266 | |
| Record name | Ethene, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822-74-8 | |
| Record name | Ethene, (methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, (methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl vinyl sulfide?
A1: The molecular formula of methyl vinyl sulfide is C3H6S, and its molecular weight is 74.14 g/mol.
Q2: What spectroscopic techniques are used to characterize methyl vinyl sulfide?
A2: Methyl vinyl sulfide has been studied using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) [], Infrared (IR) and Raman spectroscopy [], and Microwave Spectroscopy [, ]. These techniques provide valuable information about the compound's structure, bonding, and conformational properties.
Q3: Does methyl vinyl sulfide exhibit rotational isomerism?
A3: Yes, methyl vinyl sulfide exists as two rotational isomers: cis (θ = 0°) and gauche (θ = 134.4°) []. The energy difference between these isomers is 207.2 cm−1, with the gauche isomer being more stable.
Q4: What computational methods have been employed to study the conformational properties of methyl vinyl sulfide?
A4: Researchers have utilized Hartree-Fock Self-Consistent Field (HF SCF) calculations with different basis sets [] and ab initio calculations [] to investigate the conformational stability and barriers to internal rotation in methyl vinyl sulfide.
Q5: How can methyl vinyl sulfide be synthesized?
A5: Several synthetic routes have been developed for methyl vinyl sulfide. One approach involves the reaction of dimethyl disulfide with acetylene in the presence of a base and a reducing agent like hydrazine hydrate []. Another method utilizes bis[(diphenylphosphinoyl)methyl] sulfide as a starting material in a Horner-Wittig-based reaction [, ]. Additionally, alkylation of methyl=methylthiomethyl=sulfoxide (FAMSO) with alkyl halides, followed by pyrolysis, provides another route to methyl vinyl sulfide and its derivatives [].
Q6: What is the role of boron trifluoride in the synthesis of methyl vinyl sulfide?
A6: Boron trifluoride (BF3) acts as a Lewis acid catalyst in the Horner-Wittig-type reaction of (diphenylphosphinoyl)methyl vinyl sulfides, promoting the formation of the desired product [, ].
Q7: Can methyl vinyl sulfide participate in charge-transfer complex formation?
A7: Yes, methyl vinyl sulfide can form charge-transfer complexes with π-electron acceptors like p-chloranil, tetracyanoethylene (TCNE), and 7,7,8,8,-tetracyanoquinodimethane (TCNQ) []. Studies suggest that the vinyl group is the primary site for complexation in these cases.
Q8: How is methyl vinyl sulfide utilized in polymer chemistry?
A8: Methyl vinyl sulfide serves as a valuable monomer in copolymerization reactions. It has been successfully copolymerized with other monomers like styrene [] and methyl acrylate [] to yield polymers with tailored properties. For instance, copolymers of cholesterol vinyl ether and methyl vinyl sulfide have been synthesized with the aim of developing new biologically active oligomers [, ]. Additionally, modified copolymers incorporating methyl vinyl sulfide have shown potential as active matrices for solid superbases [].
Q9: What is the biodegradability of methyl vinyl sulfide-containing polymers?
A9: Research suggests that the biodegradability of polymers containing methyl vinyl sulfide is influenced by factors like molecular weight, tacticity, and the presence of other functional groups []. For example, copolymers of sodium acrylate and methyl vinyl ether showed moderate biodegradability [].
Q10: What analytical methods are used to study methyl vinyl sulfide and its derivatives?
A10: Researchers utilize various analytical techniques to characterize and quantify methyl vinyl sulfide and its related compounds. These techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and various spectroscopic methods []. Method validation is crucial to ensure the accuracy, precision, and specificity of these analytical procedures [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



